molecular formula C7H12O2 B1606762 Vinyl valerate CAS No. 5873-43-8

Vinyl valerate

Cat. No. B1606762
CAS RN: 5873-43-8
M. Wt: 128.17 g/mol
InChI Key: BLZSRIYYOIZLJL-UHFFFAOYSA-N
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Description

Vinyl valerate is a chemical compound with the molecular formula C7H12O2 . It is also known by other names such as Pentanoic acid, ethenyl ester, Valeric acid, vinyl ester, and Vinyl pentanoate .


Molecular Structure Analysis

The molecular structure of vinyl valerate consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure is InChI=1S/C7H12O2/c1-3-5-6-7 (8)9-4-2/h4H,2-3,5-6H2,1H3 .


Physical And Chemical Properties Analysis

Vinyl valerate has a molecular weight of 128.17 g/mol . It has a computed XLogP3-AA value of 2, indicating its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors . Its rotatable bond count is 5 .

Scientific Research Applications

Degradable Vinyl Polymers for Biomedical Applications

Vinyl polymers, including those utilizing vinyl valerate, have been a focal point in research due to their broad diversity and ease of synthesis. Specifically, degradable vinyl polymers have emerged as significant in various applications ranging from nanomedicine to environmental protection. The synthesis strategies enabling degradation of these polymers open new avenues in biomedical applications, such as developing more eco-friendly biomedical devices and materials (Delplace & Nicolas, 2015).

Poly(vinylidene fluoride) Membranes

Poly(vinylidene fluoride) (PVDF) membranes, related to vinyl valerate polymers, have been extensively applied in scientific research and industrial processes. They are known for high thermal stability and chemical resistance. These membranes have applications in water treatment, gas separation, and bioethanol recovery. Modifications of PVDF membranes aim to enhance their hydrophilic and hydrophobic properties for specific applications (Kang & Cao, 2014).

Biomaterials of PVA and PVP in Medical and Pharmaceutical Applications

Poly(vinyl alcohol) (PVA) and Poly(vinylpyrrolidone) (PVP), closely related to vinyl valerate in terms of chemical structure and applications, have extensive use in medical and pharmaceutical fields. Their blending has shown promising results in overcoming the limitations of PVA-based biomaterials, leading to innovations in drug delivery systems and wound healing applications (Teodorescu, Bercea & Morariu, 2019).

Protection of Poly(Vinyl Chloride) Films

Poly(vinyl chloride) films, which share similar manufacturing processes with vinyl valerate, are protected against photodegradation using various additives. This research highlights the potential of using additives to enhance the durability and longevity of vinyl-based polymers in harsh environmental conditions (Mohammed et al., 2020).

RAFT Polymerization of Vinyl Esters

Vinyl ester monomers, including vinyl valerate, have been studied for RAFT polymerization to create precision polymers with various properties. This has applications in enhancing solubilities in supercritical carbon dioxide, leading to novel uses in polymer science, such as reactive stabilizers for dispersion polymerization and macromolecular surfactants (Harrisson et al., 2014).

Chemical Modification of Poly(vinyl chloride)

The modification of poly(vinyl chloride), closely related to vinyl valerate polymers, focuses on enhancing its properties and applications. Chemical modifications through various reactions offer improved thermal stability and open up applications in fields like biomedical devices and membrane sensors (Moulay, 2010).

Studies on Substituted Valerates

Research on substituted valerates, derivatives of vinyl valerate, focuses on their biochemical behavior and applications in areas like perfumery, pharmaceuticals, and as vinyl stabilizers. This underscores the broad range of applications of valerate derivatives in various industries (Kumari, 2020).

Poly(vinyl alcohol) Functionalizations and Applications

Functionalizations of poly(vinyl alcohol), relevant to vinyl valerate chemistry, have led to a wide range of applications, including biomedical devices, membrane fuel cells, and molecular sensing. These developments highlight the versatility of vinyl-based polymers in diverse fields (Moulay, 2015).

Experimentally Simulating Adiabatic Conditions in Polymers

Research on simulating the behavior of polymers under different strain rates, including poly(vinyl chloride), is crucial for understanding their mechanical properties in various applications. This has implications for the use of vinyl valerate polymers in high-stress environments (Kendall & Siviour, 2013).

Poly(vinyl alcohol) in Biomedical Applications

Poly(vinyl alcohol) has been used in designing nanostructured devices for biomedical applications due to its biocompatibility and physical properties. This research points to the potential of vinyl-based polymers, like vinyl valerate, in creating advanced medical devices and drug delivery systems (Paradossi et al., 2003).

Safety And Hazards

Vinyl valerate is classified as Aquatic Acute 1 and Flam. Liq. 3 according to the GHS label elements . It is very toxic to aquatic life and is a flammable liquid and vapour . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

ethenyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h4H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZSRIYYOIZLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974258
Record name Ethenyl pentanoate
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl valerate

CAS RN

5873-43-8
Record name Vinyl valerate
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Record name Vinyl valerate
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Record name 5873-43-8
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Record name Vinyl valerate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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